molecular formula C24H26N6O2S B10864783 (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10864783
M. Wt: 462.6 g/mol
InChI Key: RCUBMKGJGAEDQU-WGOQTCKBSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole moiety, a methoxyphenyl group, and a pyrazolone core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and methoxyphenyl intermediates, followed by their coupling with the pyrazolone core under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{1-[(4-methylpiperazin-1-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group, for instance, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C24H26N6O2S

Molecular Weight

462.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C24H26N6O2S/c1-16(26-29-14-12-28(2)13-15-29)21-22(17-8-10-18(32-3)11-9-17)27-30(23(21)31)24-25-19-6-4-5-7-20(19)33-24/h4-11,27H,12-15H2,1-3H3/b26-16+

InChI Key

RCUBMKGJGAEDQU-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\N1CCN(CC1)C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC

Canonical SMILES

CC(=NN1CCN(CC1)C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC

Origin of Product

United States

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